An In-depth Technical Guide to 3-(Dimethylamino)-2,2-dimethylpropanal
An In-depth Technical Guide to 3-(Dimethylamino)-2,2-dimethylpropanal
This document provides a comprehensive technical overview of 3-(Dimethylamino)-2,2-dimethylpropanal (CAS No. 15451-14-6), a versatile bifunctional molecule of interest to researchers and professionals in organic synthesis and drug development. This guide moves beyond a simple recitation of properties to offer practical insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Introduction and Strategic Overview
3-(Dimethylamino)-2,2-dimethylpropanal is an organic compound characterized by the presence of both a sterically hindered aldehyde and a tertiary amine.[1] This unique combination makes it a valuable building block. The gem-dimethyl group adjacent to the aldehyde provides significant steric shielding, influencing the stereochemical and regiochemical outcomes of reactions at the carbonyl group. The tertiary amine function introduces basicity and can act as an internal catalyst or a directing group in complex synthetic transformations.[1] Its utility is primarily seen in the construction of nitrogen-containing heterocyclic systems and as a precursor for specialized ligands and pharmaceutical intermediates.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of 3-(Dimethylamino)-2,2-dimethylpropanal are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15451-14-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₅NO | [1][2][3][6] |
| Molecular Weight | 129.20 g/mol | [3][6] |
| IUPAC Name | 3-(dimethylamino)-2,2-dimethylpropanal | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 142-144 °C (415-417 K) | [7] |
| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |
| InChI Key | NYUOVICEZDPRBR-UHFFFAOYSA-N | [2][3][6] |
Spectroscopic Profile
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¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.5-9.7 ppm), a singlet for the six protons of the N-methyl groups (~2.2 ppm), a singlet for the methylene protons adjacent to the amine (~2.3 ppm), and a singlet for the six protons of the gem-dimethyl group (~1.1 ppm).
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¹³C NMR: Key resonances would be observed for the aldehyde carbonyl (~200-205 ppm), the quaternary carbon (~45-50 ppm), the methylene carbon (~65-70 ppm), and the N-methyl carbons (~45 ppm).
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IR Spectroscopy: The most prominent peak would be the strong C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹. C-H stretching and bending vibrations would also be present.[8]
-
Mass Spectrometry: The electron ionization mass spectrum shows characteristic fragmentation patterns that can be used for identification.[6]
Synthesis and Purification
The most direct and industrially scalable synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal is a one-pot reaction analogous to the Mannich reaction.[9] This process involves the condensation of isobutyraldehyde, dimethylamine, and formaldehyde.
Reaction Mechanism: A Probable Pathway
The reaction proceeds through the initial formation of the Eschenmoser's salt precursor, dimethylmethyleneammonium ion, from dimethylamine and formaldehyde. Concurrently, isobutyraldehyde forms an enolate under basic conditions. The enolate then acts as a nucleophile, attacking the electrophilic iminium ion to form the C-C bond, yielding the final product after workup. The steric hindrance of isobutyraldehyde's enolate favors this pathway over self-condensation.
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Synthesis workflow for 3-(Dimethylamino)-2,2-dimethylpropanal.
Detailed Experimental Protocol
This protocol is an illustrative procedure based on the process described in patent literature.[9] All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Vessel Preparation: To a pressure-rated reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add isobutyraldehyde.
-
Reagent Premixing: In a separate vessel, carefully combine an aqueous solution of dimethylamine and an aqueous solution of formaldehyde. Adjust the pH of this solution to between 9 and 11 using a suitable base (e.g., NaOH).
-
Reaction Execution: Slowly add the dimethylamine/formaldehyde solution to the stirred isobutyraldehyde in the reactor.
-
Thermal Conditions: After the addition is complete, heat the sealed reactor to 80-120 °C. A pressure of 1.5 to 4 bar will develop. Maintain this temperature with vigorous stirring for 1 to 6 hours.[9]
-
Reaction Quench & Workup: Cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel. An aqueous phase and an organic phase will form. Separate the two layers.
-
Isolation & Purification: Isolate the organic phase, which contains the desired product. For high purity, subject the organic phase to fractional distillation under reduced pressure. A product with approximately 98% purity can be obtained.[9]
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde is an electrophile, while the tertiary amine is a nucleophile and a base.
Key Reactions of the Aldehyde Moiety:
-
Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine via reductive amination, extending the molecular scaffold.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for carbon chain extension.
-
Aldol and Related Condensations: As an electrophile, it can react with enolates or other carbon nucleophiles, though the gem-dimethyl groups impose significant steric constraints that can be exploited for selectivity.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, providing access to a different set of functionalities.
Role in Pharmaceutical Synthesis
While this specific molecule is not a widely cited intermediate in mainstream drug synthesis, its structural motifs are relevant. For instance, related structures are used as building blocks for Spleen Tyrosine Kinase (SYK) inhibitors, which are investigated for treating autoimmune diseases and cancers.[10] The neopentyl core with a tethered amine is a common feature in medicinal chemistry for tuning solubility and pharmacokinetic properties.
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Key reactivity pathways for 3-(Dimethylamino)-2,2-dimethylpropanal.
Analytical Methods
For quality control and reaction monitoring, High-Performance Liquid Chromatography (HPLC) is a suitable technique. A reverse-phase (RP) method can be employed for analysis.[4]
Illustrative HPLC Method
-
Column: Newcrom R1 or equivalent C18 column.[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier. For standard detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted.[4]
-
Detection: UV detection (e.g., at 210 nm) or MS.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]
Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols are mandatory.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[11]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[11][12]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[11][12]
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation.[11][12]
Handling and Storage Recommendations
-
Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[13]
-
Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and a lab coat. For nuisance exposures, a particle respirator may be necessary.[11][13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[13]
-
Spills: In case of a spill, absorb the liquid with an inert material and place it in a suitable container for disposal. Ventilate the area and wash the spill site.[13]
Conclusion
3-(Dimethylamino)-2,2-dimethylpropanal is a structurally interesting and synthetically useful building block. Its efficient one-pot synthesis and the dual functionality offered by the sterically hindered aldehyde and the tertiary amine make it a valuable intermediate for constructing complex molecular architectures. While its direct application in late-stage drug development is not extensively documented in public literature, its potential for creating novel scaffolds for medicinal chemistry and materials science remains significant. This guide provides the foundational knowledge for researchers to confidently handle, characterize, and utilize this versatile compound in their synthetic endeavors.
References
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (EP0046288A1).
-
AB152300 | CAS 15451-14-6. abcr Gute Chemie. [Link]
-
Safety Data Sheet - 3-Dimethylamino-2,2-dimethylpropionaldehyde. Angene Chemical. [Link]
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3-Dimethylamino-2,2-dimethylpropionaldehyde. NIST WebBook. [Link]
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3-Dimethylamino-2,2-dimethylpropionaldehyde IR Spectrum. NIST WebBook. [Link]
-
2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921. PubChem, National Center for Biotechnology Information. [Link]
-
Propanal, 3-(dimethylamino)-2,2-dimethyl-. SIELC Technologies. [Link]
-
3-Dimethylamino-2,2-dimethylpropionaldehyde Phase change data. NIST WebBook. [Link]
-
Separation of Propanal, 3-(dimethylamino)-2,2-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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